molecular formula C22H24N4O4S B14092171 5-(2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

5-(2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B14092171
M. Wt: 440.5 g/mol
InChI Key: DBGXRQCWVNISMS-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylhydrazine, acetic acid, and various boron reagents for Suzuki–Miyaura coupling . The reaction conditions often involve reflux temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling can produce various substituted pyrazoles with different functional groups .

Scientific Research Applications

5-(2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown its potential in inhibiting topoisomerase IV enzyme and COVID-19 main protease .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazofurin
  • Encorafenib
  • Celecoxib
  • Crizotinib
  • Lonazolac

Uniqueness

What sets 5-(2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in the field of medicinal chemistry.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O4S/c1-15-10-12-26(13-11-15)31(29,30)17-8-6-16(7-9-17)23-22(28)20-14-19(24-25-20)18-4-2-3-5-21(18)27/h2-9,14-15,27H,10-13H2,1H3,(H,23,28)(H,24,25)

InChI Key

DBGXRQCWVNISMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O

Origin of Product

United States

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